Product packaging for Indoline-4-carboxylic acid hydrochloride(Cat. No.:CAS No. 1187933-04-5)

Indoline-4-carboxylic acid hydrochloride

Cat. No.: B1423821
CAS No.: 1187933-04-5
M. Wt: 199.63 g/mol
InChI Key: LXNIYKCEAWXTEM-UHFFFAOYSA-N
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Description

Indoline-4-carboxylic acid hydrochloride (CAS 1187933-04-5) is a heterocyclic organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It features an indoline backbone—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—substituted with a carboxylic acid group at the 4-position and a hydrochloride salt.

Key properties include:

  • MDL Number: MFCD09878905
  • Applications: While direct pharmacological data are unavailable, structural analogs suggest roles in enzyme inhibition or receptor modulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1423821 Indoline-4-carboxylic acid hydrochloride CAS No. 1187933-04-5

Properties

IUPAC Name

2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNIYKCEAWXTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-04-5
Record name 2,3-dihydro-1H-indole-4-carboxylic acid hydrochloride
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Preparation Methods

Electrochemical Synthesis via Indole Derivatives

Method Overview :
This approach involves the electrochemical oxidation of indole derivatives in the presence of alkali and electrolytes, under controlled conditions to selectively produce indoline-4-carboxylic acid derivatives, which are subsequently converted to their hydrochloride salts.

Key Steps :

  • Preparation of reactants: Precise weighing of indole compounds, alkali, and electrolytes in a dry environment.
  • Electrolysis: Application of constant current to induce oxidation, avoiding transition metal catalysis to minimize side reactions.

Research Findings :

  • Electrochemical methods yield high selectivity and purity.
  • The process avoids harsh reagents, making it environmentally favorable.

Data Table 1: Electrochemical Synthesis Parameters

Parameter Description Typical Range Reference
Electrolyte Supporting electrolyte Sodium sulfate, potassium chloride
Current density Applied current per unit area 10-20 mA/cm²
Temperature Reaction temperature Room temperature (~25°C)
Reaction time Duration of electrolysis 2-6 hours

Chemical Conversion from Indoline-2-carboxylic Acid

Method Overview :
This pathway involves synthesizing indoline-2-carboxylic acid via multistep chemical reactions, followed by transformation into indoline-4-carboxylic acid hydrochloride through oxidation, halogenation, or rearrangement processes.

Research Findings :

  • Patent US7196204B2 describes a process where (2S)-indoline-2-carboxylic acid is synthesized with enantiomeric purity >99.5%, then oxidized or rearranged to indoline-4-carboxylic acid.
  • The process involves reacting indole derivatives with dry hydrogen chloride and stannous chloride in alkanols, followed by hydrolysis with alkali, and acidification to yield the free acid, which is then converted to the hydrochloride salt.

Data Table 2: Chemical Conversion Parameters

Step Reagents Conditions Yield Reference
Formation of tin complex Indole-2-carboxylic acid + SnCl₂ 2-24 hrs, -25°C to +25°C 50-70%
Hydrolysis to free acid NaOH or KOH 2-5 hrs, 20-25°C 80-92%
Acidification Hydrochloric acid pH ~2 Quantitative

Asymmetric Synthesis and Chiral Resolution

Method Overview :
Chiral synthesis involves enantioselective reactions using chiral amines or catalysts to produce the (2S)-enantiomer, which is then oxidized or rearranged into the desired this compound.

Research Findings :

  • Patent US4535168A details a process where the (2S)-indoline-2-carboxylic acid is obtained via reaction with chiral amines, followed by hydrolysis and racemization steps to enhance yield and enantiomeric purity.

Data Table 3: Enantioselective Synthesis Parameters

Parameter Description Typical Range Reference
Chiral amine (R)-methylbenzylamine -
Reaction temperature 140-200°C
Reaction time 2-6 cycles

Summary of Preparation Methods

Method Key Features Advantages Limitations References
Electrochemical Uses electrolysis of indole derivatives Environmentally friendly, high selectivity Requires specialized equipment
Chemical Conversion Multi-step chemical reactions from indole derivatives High yields, scalable Longer process, requires multiple steps
Asymmetric Synthesis Enantioselective synthesis with chiral catalysts High enantiomeric purity More complex, costly catalysts

Chemical Reactions Analysis

Types of Reactions

Indoline-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-4-carboxylic acid, while reduction can produce indoline derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : Indoline-4-carboxylic acid hydrochloride serves as a crucial building block for synthesizing more complex indole derivatives. It is involved in the preparation of various substituted indole derivatives, which are significant in drug discovery .

2. Biology

  • Biological Activities : The compound has been studied for its potential biological activities, including:
    • Antiviral Properties : It has shown promise in inhibiting viral replication by interfering with viral enzymes or host cell processes.
    • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
    • Anticancer Potential : this compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth .

3. Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic applications in treating various diseases, including:
    • Tuberculosis : A series of indole-4-carboxamide derivatives derived from this compound demonstrated potent antitubercular activity against Mycobacterium tuberculosis. Modifications in the chemical structure significantly influenced potency, indicating its potential as a therapeutic agent .
    • Cancer Treatment : Its role as a redox modulator has been highlighted in studies focusing on platinum(IV) complexes, where it enhanced cytotoxicity against cancer cells by increasing oxidative stress levels .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AntiviralInhibits viral replication through enzyme interference ,
Anti-inflammatoryPotential to reduce inflammation in various models
AnticancerInduces apoptosis and inhibits tumor growth ,
AntitubercularDemonstrated potent activity against Mycobacterium tuberculosis

Table 2: Case Studies on this compound

Case Study TitleFocus AreaKey Findings
Antitubercular ActivityMycobacterium tuberculosisIndole-4-carboxamide derivatives showed significant reduction in intracellular Mtb titer .
Antiviral PropertiesHIV Integrase InhibitionStructural optimizations led to low micromolar IC50 values for integrase inhibitors .

Mechanism of Action

The mechanism of action of indoline-4-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The benzene ring of indoline can interact with the amino acid residues of proteins through hydrophobic interactions, while the NH group can act as both a hydrogen bond donor and acceptor . These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares indoline-4-carboxylic acid hydrochloride with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences/Applications
Indoline-4-carboxylic acid HCl 1187933-04-5 C₉H₁₀ClNO₂ 199.63 Carboxylic acid, hydrochloride Parent compound; potential drug intermediate
4-Methylindoline hydrochloride 1187928-38-6 C₉H₁₂ClN 169.65 Methyl, hydrochloride Lacks carboxylic acid; simpler indoline derivative
Methyl indoline-4-carboxylate HCl 1187927-40-7 C₁₀H₁₂ClNO₂ 213.66 Methyl ester, hydrochloride Ester derivative; possible synthetic intermediate
Isoindolin-4-amine dihydrochloride 92259-85-3 C₈H₁₂Cl₂N₂ 207.10 Amine, dihydrochloride Isoindoline scaffold; amine substitution
Ethyl 5-amino-1H-imidazole-4-carboxylate HCl 118019-42-4 C₆H₁₀ClN₃O₂ 191.62 Amine, ethyl ester, hydrochloride Imidazole core; unrelated scaffold but similar ester functionality

Key Observations

Ester derivatives (e.g., methyl indoline-4-carboxylate HCl) may improve lipid solubility, making them more suitable for crossing biological membranes .

Structural Analogues in Pharmacology :

  • Yohimbine hydrochloride (), a complex indole alkaloid with a methyl ester and hydroxyl groups, demonstrates activity as an α₂-adrenergic receptor antagonist. This highlights the therapeutic relevance of indoline derivatives with acidic/ester substitutions .
  • Butenafine hydrochloride (), a SARS-CoV-2 3CLpro inhibitor, shares the hydrochloride salt moiety, suggesting that indoline-4-carboxylic acid HCl could similarly enhance bioavailability or target engagement .

Stability and Synthesis :

  • Hydrochloride salts generally improve stability and solubility. For example, nicardipine hydrochloride () shows enhanced acid stability, a trait likely shared by indoline-4-carboxylic acid HCl .
  • Synthetic routes for analogs (e.g., 1H-Indole-4-carbaldehyde in ) often involve borohydride reductions or catalytic reactions, suggesting possible pathways for indoline-4-carboxylic acid synthesis .

Safety data for indole-3-carboxylic acid () emphasize standard precautions for handling carboxylic acids and hydrochlorides, including proper ventilation and personal protective equipment .

Biological Activity

Indoline-4-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant data and case studies.

Overview of this compound

This compound is an indole derivative characterized by its unique structure, which includes an aromatic heterocyclic ring. This structural feature contributes to its biological activity and interaction with various biochemical pathways. The compound is primarily studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Target Interactions

Indoline derivatives, including this compound, interact with multiple biological receptors. These interactions can lead to various pharmacological effects depending on the target involved. For instance, some studies have indicated that indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell processes.

Biochemical Pathways

The metabolism of tryptophan by intestinal microorganisms produces indole derivatives, which play a significant role in several biochemical pathways. This compound is involved in pathways that modulate immune responses and inflammatory processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against Mycobacterium tuberculosis (Mtb). Compounds derived from indole-4-carboxamides have shown potent activity against Mtb, with specific mechanisms involving the liberation of toxic metabolites that disrupt cellular metabolism .

Table 1: Antimycobacterial Activity of Indole Derivatives

CompoundMIC (μM)Activity Description
Indole-4-carboxamide C14.68Inhibits Mtb growth in vitro
Indoline-4-carboxylic acidN/APro-drug leading to active metabolite release

Antiviral Activity

Indoline derivatives have also been investigated for their antiviral properties. For example, certain compounds have demonstrated the ability to inhibit HIV integrase activity, which is crucial for viral replication. The binding affinity of these compounds to the active site of integrase suggests potential as therapeutic agents against HIV .

Table 2: Inhibitory Activity Against HIV Integrase

CompoundIC50 (μM)Mechanism of Action
Indole-2-carboxylic acid32.37Inhibits strand transfer of integrase
Optimized derivative 17a3.11Enhanced binding to viral DNA

Case Study 1: Antitubercular Activity

A series of indole-4-carboxamide derivatives were evaluated for their antitubercular activity against Mtb. The study found that specific modifications in the chemical structure significantly influenced the potency against Mtb. Compound C1 showed a remarkable reduction in intracellular Mtb titer in murine macrophage models, indicating its potential as a therapeutic agent .

Case Study 2: Antiviral Properties

In another study focusing on HIV integrase inhibitors, structural optimizations of indole derivatives led to increased inhibitory effects on integrase activity. The optimized compounds exhibited IC50 values in the low micromolar range, demonstrating their potential for further development as antiviral drugs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Indoline-4-carboxylic acid hydrochloride, and how can purity be ensured?

  • Methodology :

Synthetic Routes : Utilize indoline derivatives (e.g., indole-4-carboxaldehyde ) as precursors. Carboxylic acid functionalization can be achieved via catalytic hydrogenation or acid-catalyzed hydrolysis, followed by hydrochlorination using HCl gas in anhydrous conditions .

Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the hydrochloride salt. Monitor purity via melting point comparison (reference similar compounds: indole-5-carboxylic acid, mp 208–210°C ).

Validation : Confirm structural integrity using 1H^1H-NMR (aromatic proton shifts) and FTIR (carboxylic acid O-H stretch at ~2500–3000 cm1^{-1}) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Keep away from oxidizers and heat sources .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite). Dispose as hazardous waste .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Techniques :

  • Thermal Analysis : Determine melting point (compare to structurally related compounds, e.g., indole-6-carboxylic acid, mp 256–259°C ).
  • Solubility Profiling : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane) to inform reaction design .
  • Spectroscopy : Use UV-Vis (λmax for indole derivatives: ~280 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can analytical methods be optimized for quantifying trace amounts of this compound in complex matrices?

  • Method Development :

Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 280 nm .

Validation : Assess linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 µg/mL via calibration curves), and recovery rates (spiked samples, 90–110% acceptable) .

Cross-Validation : Compare with LC-MS/MS for enhanced specificity in biological samples (e.g., plasma) .

Q. What strategies resolve contradictions in pharmacological data for this compound?

  • Approach :

Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. Use ANOVA to assess significance .

Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions .

Reproducibility : Replicate experiments across independent labs, standardizing buffers and cell lines .

Q. How should toxicology studies be designed to meet regulatory standards for preclinical evaluation?

  • Protocol :

  • Acute Toxicity : Conduct OECD 423 tests in rodents (single-dose escalation, 14-day observation) .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation assay) and micronucleus assay .
  • Data Reporting : Include dose-dependent effects (e.g., LD50_{50}), histopathology, and NOAEL (No Observed Adverse Effect Level) .

Q. What computational tools are effective for predicting the reactivity of this compound in synthetic pathways?

  • Tools :

  • DFT Calculations : Use Gaussian or ORCA software to model reaction intermediates (e.g., protonation states, transition states) .
  • Retrosynthesis : Apply AI-driven platforms (e.g., Chematica) to propose novel synthetic routes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Indoline-4-carboxylic acid hydrochloride

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